molecular formula C19H17N3O2S B2733610 N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-80-3

N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2733610
CAS RN: 1286698-80-3
M. Wt: 351.42
InChI Key: YFHMQAYTUALRTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not detailed in the search results, similar compounds have been synthesized through various methods . For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antiallergy and Antifungal Applications

A study explored derivatives related to the benzothiazole and azetidine core structures for their antiallergy and antifungal activities. These compounds showed potential in rat PCA models and in vitro assays against fungal strains, respectively, highlighting their therapeutic promise in allergy and fungal infection treatments (Hargrave, Hess, & Oliver, 1983; Saeed, Zaman, Jamil, & Mirza, 2008).

Antimicrobial and Anticancer Agents

Further research has focused on the synthesis of compounds with antimicrobial properties against a range of pathogens and their evaluation as anticancer agents. Studies have demonstrated that specific derivatives exhibit moderate to good antimicrobial activities and promising anticancer activities, suggesting their potential in treating infections and cancer (Gilani et al., 2016; Tiwari et al., 2017).

Synthesis and Biological Activity

Novel methods for synthesizing these compounds have been explored, including microwave-assisted synthesis, which offers rapid and efficient pathways. These synthetic approaches have led to the discovery of compounds with significant biological activities, including antibacterial and antifungal properties (Mistry & Desai, 2006; Abeed, Youssef, & Hegazy, 2017).

Antidepressant and Nootropic Agents

Investigations into N-substituted derivatives have shown potential antidepressant and nootropic effects. These studies underline the versatility of the core chemical structure in contributing to central nervous system activity, offering avenues for developing new therapeutic agents (Thomas et al., 2016).

Anticonvulsant and Metabolic Inhibitor Applications

The modification of these compounds has led to derivatives with potent anticonvulsant activities and the ability to influence metabolic processes. These findings are crucial for developing new drugs with targeted therapeutic effects (Robertson et al., 1987).

Future Directions

While the future directions for “N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” are not explicitly mentioned in the search results, compounds containing the benzo[d]thiazole unit have been the subject of ongoing research due to their wide range of biological and medicinal activities . Further studies are warranted to confirm their binding with human receptors for the design and development of potent antagonists .

properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)13-5-4-6-15(9-13)20-18(24)14-10-22(11-14)19-21-16-7-2-3-8-17(16)25-19/h2-9,14H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMQAYTUALRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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